Cas no 118811-34-0 (5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate)

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester (9CI)
- 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
- TERT-BUTYL N-[5-(TOSYLOXY)PENTYL]CARBAMATE
- 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl 4-methylbenzenesulfonate
- TERT-BUTYL 5-TOSYLHYDROXYPENTYLCARBAMATE
- [5-[[(4-Methylphenyl)sulfonyl]oxy]pentyl]carbaMic Acid 1,1-DiMethylethyl Ester
- BP-28391
- 5-(tert-butoxycarbonylamino)pentyl 4-methylbenzenesulfonate
- FT-0663460
- 1,1-Dimethylethyl N-[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]carbamate
- J-003891
- RAOOQXZPVIXTHJ-UHFFFAOYSA-N
- DTXSID40445552
- SCHEMBL4640090
- AS-81035
- Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-,1,1-dimethylethyl ester(9ci)
- 5-((TERT-BUTOXYCARBONYL)AMINO)PENTYL 4-METHYLBENZENESULFONATE
- 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate
- MFCD07776967
- LCZC1193
- AKOS015914623
- 118811-34-0
- tert-butyl N-{5-[(4-methylbenzenesulfonyl)oxy]pentyl}carbamate
- 5-(Boc-amino)-1-pentyl-p-toluenesulfonate
- DB-119863
- Carbamic acid, N-[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester
-
- MDL: MFCD07776967
- インチ: InChI=1S/C17H27NO5S/c1-14-8-10-15(11-9-14)24(20,21)22-13-7-5-6-12-18-16(19)23-17(2,3)4/h8-11H,5-7,12-13H2,1-4H3,(H,18,19)
- InChIKey: RAOOQXZPVIXTHJ-UHFFFAOYSA-N
- ほほえんだ: O=C(OC(C)(C)C)NCCCCCOS(C1C=CC(C)=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 357.16100
- どういたいしつりょう: 357.16099414g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 10
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 90.1Ų
じっけんとくせい
- 密度みつど: 1.136
- ゆうかいてん: 47-49°C
- ふってん: 501.854°C at 760 mmHg
- フラッシュポイント: 257.312°C
- 屈折率: 1.508
- ようかいど: クロロホルムに可溶(少量)メタノール(少量)
- PSA: 90.08000
- LogP: 4.86700
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B621085-2g |
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate |
118811-34-0 | 2g |
$ 661.00 | 2023-04-18 | ||
TRC | B621085-1g |
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate |
118811-34-0 | 1g |
$ 275.00 | 2022-06-07 | ||
Ambeed | A244026-1g |
5-((tert-Butoxycarbonyl)amino)pentyl 4-methylbenzenesulfonate |
118811-34-0 | 97% | 1g |
$40.0 | 2025-02-21 | |
TRC | B621085-5g |
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate |
118811-34-0 | 5g |
$ 1374.00 | 2023-09-08 | ||
Ambeed | A244026-5g |
5-((tert-Butoxycarbonyl)amino)pentyl 4-methylbenzenesulfonate |
118811-34-0 | 97% | 5g |
$147.0 | 2025-02-21 | |
abcr | AB573373-250mg |
1,1-Dimethylethyl N-[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]carbamate; . |
118811-34-0 | 250mg |
€89.30 | 2024-08-02 | ||
1PlusChem | 1P0038RP-5g |
Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester (9CI) |
118811-34-0 | 97% | 5g |
$108.00 | 2023-12-26 | |
1PlusChem | 1P0038RP-1g |
Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester (9CI) |
118811-34-0 | 97% | 1g |
$29.00 | 2023-12-26 | |
1PlusChem | 1P0038RP-250mg |
Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester (9CI) |
118811-34-0 | 97% | 250mg |
$13.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1718757-5g |
4-Hydroxy-butyric acid tert-butyl ester |
118811-34-0 | 97% | 5g |
¥1243.00 | 2024-08-09 |
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonateに関する追加情報
Introduction to 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate (CAS No: 118811-34-0)
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate, identified by its Chemical Abstracts Service (CAS) number 118811-34-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of derivatives that exhibit promising properties for use in drug development, particularly in the synthesis of bioactive molecules and peptidomimetics. The presence of both a tert-butoxycarbonyl (Boc) protecting group and a p-toluenesulfonate (tosylate) moiety makes it a versatile intermediate in organic synthesis, offering unique reactivity and stability under various conditions.
The Boc-amino functionality is a critical feature of this compound, serving as an effective protecting group for amino acids during peptide synthesis. The Boc group not only prevents unwanted side reactions but also allows for selective deprotection under mild acidic conditions, making it an indispensable tool in solid-phase peptide synthesis (SPPS). This characteristic is particularly valuable in the construction of complex peptide drugs, where orthogonal protecting groups are often required to achieve high yields and purity.
The 1-pentyl substituent in the molecular structure contributes to the lipophilicity of the compound, enhancing its solubility in organic solvents commonly used in synthetic chemistry. This property is advantageous when designing molecules intended for oral or transdermal delivery systems, as it improves bioavailability and pharmacokinetic profiles. Additionally, the p-toluenesulfonate (tosylate) group acts as a leaving group in nucleophilic substitution reactions, facilitating further functionalization and diversification of the molecular framework.
Recent advancements in medicinal chemistry have highlighted the importance of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate has been explored as a key intermediate in the synthesis of such mimetics, particularly those targeting enzyme inhibition or receptor binding. Its structural features allow for modifications that can enhance binding affinity, reduce metabolic degradation, and improve target specificity.
In academic research, this compound has been utilized in studies aimed at developing novel therapeutic agents for various diseases. For instance, researchers have investigated its potential as a precursor for designing inhibitors of proteases involved in inflammatory pathways. The Boc-protected amino group provides a stable handle for further derivatization, enabling the creation of peptidomimetics with tailored properties. Additionally, the tosylate functionality facilitates introduction into more complex synthetic pathways, making it a valuable building block for drug discovery programs.
The pharmaceutical industry has also shown interest in 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate due to its potential applications in late-stage functionalization of lead compounds. Its ability to undergo selective transformations under controlled conditions makes it suitable for large-scale synthesis and industrial production. Furthermore, its compatibility with modern synthetic techniques such as flow chemistry and continuous manufacturing aligns with current trends toward greener and more efficient drug development processes.
From a chemical biology perspective, this compound has been employed in mechanistic studies to understand enzyme-catalyzed reactions involving amino acid derivatives. The combination of protective groups and leaving groups allows researchers to probe reaction mechanisms with high precision. Such insights are crucial for optimizing synthetic routes and improving overall yields in pharmaceutical manufacturing.
The versatility of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate extends beyond its role as an intermediate; it also serves as a model compound for teaching advanced organic chemistry concepts. Its structural complexity and reactivity profile make it an excellent example for illustrating principles such as nucleophilic substitution, protecting group strategies, and stereochemistry control. Educators and students alike benefit from its practical applications in both laboratory experiments and theoretical discussions.
In conclusion, 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate (CAS No: 118811-34-0) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features enable diverse synthetic applications, making it indispensable in the creation of peptidomimetics and other bioactive molecules. As research continues to evolve, this compound will likely remain at the forefront of innovation in medicinal chemistry, contributing to advancements that improve human health.
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